4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
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Overview
Description
4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid is a complex organic compound that features a unique combination of functional groups, including a benzoic acid moiety, a thiadiazole ring, and a thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thiazolidinone intermediates, which are then coupled with the benzoic acid derivative.
Synthesis of Thiadiazole Intermediate: The thiadiazole ring can be synthesized through the reaction of an appropriate thiosemicarbazide with an ethyl ester under acidic conditions.
Formation of Thiazolidinone: The thiazolidinone structure is formed by the cyclization of an appropriate amino acid derivative with a carbonyl compound.
Coupling Reaction: The final step involves the coupling of the thiadiazole and thiazolidinone intermediates with a benzoic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield alcohol derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for hydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-((E)-3-allyl-2-((5-methyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
- 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-oxadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid
Uniqueness
The uniqueness of 4-((E)-((E)-3-allyl-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-4-oxothiazolidin-5-ylidene)methyl)benzoic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both thiadiazole and thiazolidinone rings, along with the benzoic acid moiety, provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
4-[(E)-[(2E)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-3-9-22-15(23)13(10-11-5-7-12(8-6-11)16(24)25)26-18(22)19-17-21-20-14(4-2)27-17/h3,5-8,10H,1,4,9H2,2H3,(H,24,25)/b13-10+,19-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTFJLUEONMVJT-FOYOAPBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)C(=O)O)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)/N=C/2\N(C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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